molecular formula C8H14OS B14600384 4-(tert-Butylsulfanyl)but-3-en-2-one CAS No. 60839-06-7

4-(tert-Butylsulfanyl)but-3-en-2-one

Cat. No.: B14600384
CAS No.: 60839-06-7
M. Wt: 158.26 g/mol
InChI Key: CMXTUSOXRDMFTI-UHFFFAOYSA-N
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Description

4-(tert-Butylsulfanyl)but-3-en-2-one is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylsulfanyl)but-3-en-2-one typically involves the reaction of tert-butylthiol with a suitable butenone precursor under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylsulfanyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The tert-butylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted butenones depending on the nucleophile used.

Scientific Research Applications

4-(tert-Butylsulfanyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butylsulfanyl)but-3-en-2-one involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in nucleophilic addition reactions, while the tert-butylsulfanyl group can undergo oxidation or substitution. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butylsulfanyl)butan-2-one: Similar structure but lacks the double bond in the butenone backbone.

    4-(tert-Butylsulfanyl)but-2-en-1-ol: Contains a hydroxyl group instead of a carbonyl group.

    4-(tert-Butylsulfanyl)but-3-en-2-ol: Contains both a hydroxyl and a carbonyl group.

Properties

CAS No.

60839-06-7

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

4-tert-butylsulfanylbut-3-en-2-one

InChI

InChI=1S/C8H14OS/c1-7(9)5-6-10-8(2,3)4/h5-6H,1-4H3

InChI Key

CMXTUSOXRDMFTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CSC(C)(C)C

Origin of Product

United States

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